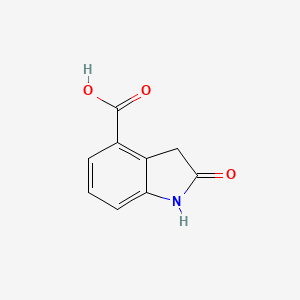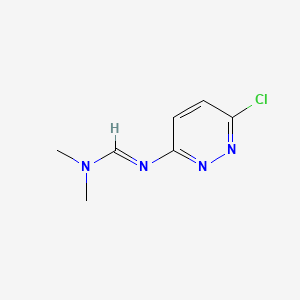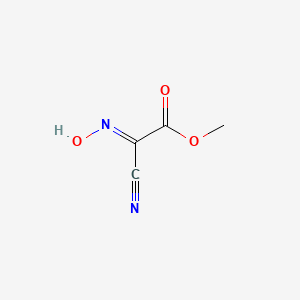
2-Oxoindoline-4-carboxylic acid
Descripción general
Descripción
2-Oxoindoline-4-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It contains a total of 21 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 2-Oxoindoline-4-carboxylic acid and its derivatives has been reported in several studies . For instance, a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized using 4-aminobenzoic acid as a starting material . Another study reported the synthesis of new Oxindoline Carboxamide derivatives for inhibiting the viral RNA dependent RNA-polymerase (RdRp) activity of DENV .Molecular Structure Analysis
The molecular structure of 2-Oxoindoline-4-carboxylic acid includes a five-membered ring and a six-membered ring . The compound also contains a carboxylic acid group (aromatic), a secondary amide group (aliphatic), and a hydroxyl group .Chemical Reactions Analysis
2-Oxoindoline-4-carboxylic acid and its derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel antitumor agents and inhibitors of DENV NS5 RdRp .Aplicaciones Científicas De Investigación
1. Antitumor Agents
- Application Summary: 2-Oxoindoline-based acetohydrazides have been designed and synthesized as antitumor agents. These compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .
- Methods of Application: The compounds were synthesized through a series of chemical reactions and then evaluated for their cytotoxicity toward the cancer cell lines .
- Results: Six compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound. The most potent compound was three- to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested .
2. Antibacterial and Antioxidant Agents
- Application Summary: A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities .
- Methods of Application: The compounds were synthesized through a series of chemical reactions, including Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
1. Antitumor Agents
- Application Summary: 2-Oxoindoline-based acetohydrazides have been designed and synthesized as antitumor agents. These compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .
- Methods of Application: The compounds were synthesized through a series of chemical reactions and then evaluated for their cytotoxicity toward the cancer cell lines .
- Results: Six compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound. The most potent compound was three- to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested .
2. Antibacterial and Antioxidant Agents
- Application Summary: A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities .
- Methods of Application: The compounds were synthesized through a series of chemical reactions, including Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
- Results: Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment. Compounds 9 and 20 showed the strongest antioxidant activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
3. Production of Polymers and Biopolymers
- Application Summary: Carboxylic acids are used in the production of polymers and biopolymers. These materials have a wide range of applications, from packaging materials to biomedical devices .
- Methods of Application: The specific methods of application can vary widely depending on the type of polymer or biopolymer being produced .
- Results: The results can also vary widely, but in general, the use of carboxylic acids in polymer production can lead to materials with desirable properties such as strength, flexibility, and biocompatibility .
4. Production of Coatings and Adhesives
- Application Summary: Carboxylic acids are used in the production of coatings and adhesives. These products are used in a wide range of industries, from construction to electronics .
- Methods of Application: The specific methods of application can vary widely depending on the type of coating or adhesive being produced .
- Results: The results can also vary widely, but in general, the use of carboxylic acids in the production of coatings and adhesives can lead to products with desirable properties such as durability, adhesion strength, and resistance to environmental conditions .
Propiedades
IUPAC Name |
2-oxo-1,3-dihydroindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-6-5(9(12)13)2-1-3-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXJUSWINGKGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439190 | |
| Record name | 2-Oxoindoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoindoline-4-carboxylic acid | |
CAS RN |
90322-37-5 | |
| Record name | 2-Oxoindoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)




![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)


